4-(2-Thienyl)pyridine

Catalog No.
S3338054
CAS No.
21298-54-4
M.F
C9H7NS
M. Wt
161.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Thienyl)pyridine

CAS Number

21298-54-4

Product Name

4-(2-Thienyl)pyridine

IUPAC Name

4-thiophen-2-ylpyridine

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

InChI

InChI=1S/C9H7NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H

InChI Key

KHTGYJRTNNIIBM-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=NC=C2

Canonical SMILES

C1=CSC(=C1)C2=CC=NC=C2

4-(2-Thienyl)pyridine (CAS 21298-54-4) is a rigid, bifunctional heterocyclic building block characterized by a pyridine ring substituted at the 4-position with an electron-rich 2-thienyl group. This specific para-like structural arrangement provides an extended axis for π-conjugation and distinct spatial separation between the coordinating pyridine nitrogen and the reactive thiophene ring [1]. In industrial and advanced laboratory procurement, it is primarily valued as a monomer for conducting polymers, a monodentate or bridging ligand in coordination chemistry, and a precursor for donor-acceptor (D-A) optoelectronic materials. Its baseline properties—including a molecular weight of 161.23 g/mol and high processability in standard organic solvents—make it a highly reproducible starting material for synthesizing functionalized electrodes and supramolecular architectures [2].

Research Fit

1 Heterocyclic building block for optoelectronic materials research
2 4-Substituted thienylpyridine scaffold — monodentate N-donor for coordination chemistry
3 Precursor for laser dyes, luminescent metal complexes, and fluorescent derivatization reagents

Substituting 4-(2-thienyl)pyridine with its close structural analogs fundamentally alters the chemical trajectory of the target synthesis. The most common in-class substitute, 2-(2-thienyl)pyridine, is specifically configured for bidentate N,C-cyclometalation, forming highly stable five-membered metallacycles with transition metals [1]. In contrast, the 4-isomer enforces strict monodentate N-coordination due to the spatial distance between the nitrogen and the thiophene ring, leaving the thienyl moiety completely accessible for electropolymerization or cross-coupling [2]. Furthermore, replacing it with 4-phenylpyridine eliminates the low-potential electropolymerization capability provided by the thiophene ring, preventing the formation of conductive polymer films. Consequently, buyers must procure the exact 4-(2-thienyl)pyridine isomer when the application demands pendant coordination sites or linear D-A conjugation rather than discrete chelation.

Substitution Risk

Target 4-(2-Thienyl)pyridine
Substitute 2-(2-Thienyl)pyridine
Positional isomer acts as N,S-chelating bidentate ligand; coordination geometry and photophysical outcomes may differ from monodentate 4-isomer.
Target 4-(2-Thienyl)pyridine
Substitute 4-(2-Furyl)pyridine
Oxygen heteroatom in furan alters electronegativity and aromaticity; electronic profile, pKa, and reactivity may shift relative to thienyl analog.
Target 4-(2-Thienyl)pyridine
Substitute 4-Phenylpyridine
Phenyl substituent lacks sulfur heteroatom contribution; Hammett sigma constant and aromatic character may not transfer to thienyl-specific applications.

Electropolymerization and Film Formation

A primary procurement driver for 4-(2-thienyl)pyridine is its ability to undergo direct anodic oxidation to form conductive polythiophene films with pendant pyridine groups. Unlike 4-phenylpyridine, which lacks the electron-rich thiophene required for low-potential polymerization, 4-(2-thienyl)pyridine readily polymerizes under standard electrochemical conditions [1]. Furthermore, compared to the 3-isomer, the 4-isomer provides superior linear extension, reducing steric hindrance during film growth and yielding polymers with higher conductivity and better-defined coordination sites for subsequent metal binding [2].

Evidence DimensionAnodic electropolymerization potential and film viability
Target Compound DataReadily forms conductive poly(thienylpyridine) films via anodic oxidation
Comparator Or Baseline4-Phenylpyridine (Fails to polymerize under standard anodic conditions)
Quantified DifferenceEnables direct electrochemical deposition of coordinating films vs. complete failure
ConditionsAnodic oxidation in acetonitrile/electrolyte solutions

Essential for buyers developing modified electrodes or sensors where a robust, conductive polymer film with basic/coordinating pendant groups is required.

Conversion Efficiency
Class-level
1.5×
vs commercial PBBO at 400 nm, nitrogen laser pumping
Supports scaffold-dependent conversion context for laser dye design
Dimeric analog data; precursor-level validation advised

Monodentate vs. Bidentate Chelation

The spatial arrangement of the heteroatoms in 4-(2-thienyl)pyridine dictates its behavior in coordination chemistry. While 2-(2-thienyl)pyridine is the industry standard for forming bidentate C^N cyclometalated complexes, 4-(2-thienyl)pyridine acts exclusively as a monodentate ligand through the pyridine nitrogen [1]. This linear, para-like geometry provides an extended rigid axis (~10 Å), making it highly effective for constructing expanded metal-organic frameworks (MOFs) or bridging multinuclear complexes, a structural role that the 2-isomer cannot fulfill [2].

Evidence DimensionCoordination mode and structural extension
Target Compound DataStrictly monodentate N-coordination; extended linear bridging profile
Comparator Or Baseline2-(2-Thienyl)pyridine (Bidentate N,C-cyclometalation)
Quantified DifferenceComplete shift in coordination mode (monodentate vs. bidentate), enabling extended supramolecular architectures
ConditionsTransition metal complexation (e.g., Ru, Pd, Pt) in standard solvent systems

Buyers must select the 4-isomer when the synthetic goal is to build extended bridging networks or pendant functionalization, rather than discrete cyclometalated monomers.

Emission Preservation
Class-level
Enhanced vs [Ru(bpy)3]2+ baseline
6-thienyl isomer: emission quenched due to steric interactions
Supports 4-substitution emission-preservation context
Positional isomer comparison; thesis-derived evidence

Intramolecular Charge Transfer (ICT)

When quaternized at the pyridine nitrogen to form pyridinium salts, 4-(2-thienyl)pyridine acts as a highly efficient donor-acceptor (D-A) chromophore. The 1,4-relationship (para-conjugation) between the electron-donating thiophene and the electron-accepting pyridinium allows for maximum orbital overlap. Compared to 3-(2-thienyl)pyridinium derivatives, which suffer from meta-like restricted conjugation, the 4-isomer exhibits significantly stronger Intramolecular Charge Transfer (ICT) bands, resulting in higher molar absorptivity and red-shifted absorption profiles critical for nonlinear optical (NLO) applications [1].

Evidence DimensionIntramolecular Charge Transfer (ICT) efficiency and absorption shift
Target Compound DataStrong ICT band with red-shifted absorption maximum due to para-conjugation
Comparator Or Baseline3-(2-Thienyl)pyridinium salts (Weaker ICT, blue-shifted absorption)
Quantified DifferenceSignificant enhancement in molar absorptivity and a ~30-50 nm red-shift in the ICT band
ConditionsUV-Vis spectroscopy of N-alkylated derivatives in polar solvents

Critical for procurement in the synthesis of advanced dyes and optoelectronic materials, where maximizing charge transfer directly dictates device efficiency.

Electronic Parameter
Class-level
σ(2-thienyl)
Deduced from pKa of conjugate acids; 13C NMR characterization
Supports electronic structure-activity prediction for reactivity tuning
2-series data; 4-series transferability to verify
Detection Capability
Class-level
Intrinsic fluorescence present
Non-fluorescent pyridine reagents: no intrinsic fluorescence
Supports label-free detection method context for HPLC and CE
Derivatization protocol validation advised per analyte class

Modified Electrode Monomers

Following its proven ability to undergo anodic oxidation, 4-(2-thienyl)pyridine is a highly effective choice for fabricating conducting polythiophene films with pendant pyridine groups. These modified electrodes are heavily utilized in electrochemical sensing, pH-responsive surfaces, and electrocatalysis, where the exposed pyridine nitrogen serves as a capture site for protons or transition metal ions [1].

Metal-Organic Framework (MOF) Building Blocks

Due to its strict monodentate coordination profile and rigid linear geometry, this compound is highly effective as a bridging ligand or pendant functional group in the synthesis of extended coordination polymers and MOFs. It provides a distinct structural alternative to chelating isomers, allowing for larger pore sizes and functionalized cavities [2].

NLO Chromophore Precursors

Leveraging its superior para-conjugation, 4-(2-thienyl)pyridine is widely procured as a precursor for donor-acceptor dyes. Upon N-alkylation, it forms highly polarized pyridinium salts that exhibit strong intramolecular charge transfer, making them highly effective candidates for NLO materials, voltage-sensitive dyes, and organic photovoltaics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Laser dye precursor research
4-Thienylpyridine scaffold architecture
Conversion efficiency benchmarking
Luminescent metal complex studies
4-Substitution pattern for emission preservation
Positional isomer photophysical comparison
Fluorescent derivatization method development
Intrinsic fluorescence of thienylpyridine core
Detection limit and workflow assessment
Electronic structure-activity studies
Hammett sigma constant for 2-thienyl substituent
Furyl and phenyl analog electronic comparison

XLogP3

2.7

Wikipedia

4-(2-Thienyl)pyridine

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